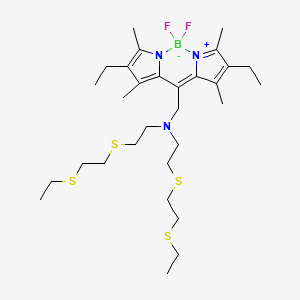
Coppersensor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coppersensor 1 is a small-molecule, membrane-permeable fluorescent dye designed for imaging labile copper pools in biological samples, including live cells. This compound consists of a boron dipyrromethene chromophore coupled to a thioether-rich receptor, which provides a high selectivity and picomolar affinity for copper(I) ions over other cellular metal ions . The fluorescence of this compound increases significantly upon binding to copper(I) ions, making it a powerful tool for studying copper homeostasis in biological systems .
Preparation Methods
The synthesis of Coppersensor 1 involves several steps and typically takes 4-5 days . The process includes the preparation of the boron dipyrromethene chromophore and its subsequent coupling to a thioether-rich receptor . The detailed synthetic route and reaction conditions are described in the literature
Chemical Reactions Analysis
Coppersensor 1 undergoes specific reactions with copper(I) ions, leading to a significant increase in fluorescence . The primary reaction involves the selective binding of copper(I) ions to the thioether-rich receptor, which triggers the fluorescence response . This reaction is highly selective and does not occur with other common cellular metal ions such as magnesium, calcium, and zinc . The major product formed from this reaction is the copper(I)-bound this compound complex, which exhibits enhanced fluorescence .
Scientific Research Applications
Coppersensor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to image labile copper pools in live cells, providing valuable insights into copper homeostasis and its role in various biological processes . This compound has been employed to study copper’s involvement in aerobic respiration, iron transport, oxidative stress protection, hormone production, neurotransmitter processing, and angiogenesis . Additionally, this compound has been used to investigate the mismanagement of cellular copper stores in diseases such as cancer, cardiovascular disorders, Alzheimer’s disease, Menkes and Wilson diseases, familial amyotrophic lateral sclerosis, and prion diseases .
Mechanism of Action
The mechanism of action of Coppersensor 1 involves the selective binding of copper(I) ions to the thioether-rich receptor, which triggers a significant increase in fluorescence . This binding event allows researchers to visualize and quantify labile copper pools in biological samples using standard fluorescence microscopy techniques . The molecular recognition of copper(I) ions by this compound is highly selective, ensuring minimal interference from other cellular metal ions .
Comparison with Similar Compounds
Coppersensor 1 is unique in its high selectivity and picomolar affinity for copper(I) ions, which distinguishes it from other fluorescent dyes used for metal ion detection . Similar compounds include other boron dipyrromethene-based fluorescent sensors designed for detecting different metal ions, such as calcium and zinc . these compounds do not exhibit the same level of selectivity and sensitivity for copper(I) ions as this compound .
Properties
Molecular Formula |
C30H50BF2N3S4 |
|---|---|
Molecular Weight |
629.8 g/mol |
IUPAC Name |
N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine |
InChI |
InChI=1S/C30H50BF2N3S4/c1-9-26-22(5)29-28(21-34(13-15-39-19-17-37-11-3)14-16-40-20-18-38-12-4)30-23(6)27(10-2)25(8)36(30)31(32,33)35(29)24(26)7/h9-21H2,1-8H3 |
InChI Key |
YPWFLOFNPLJPBT-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CCSCCSCC)CCSCCSCC)C)CC)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



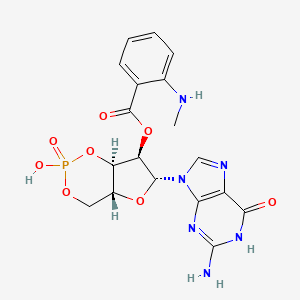

![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
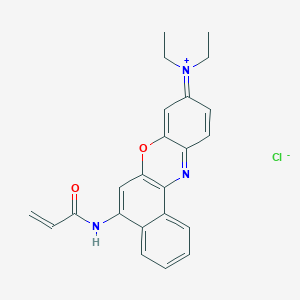
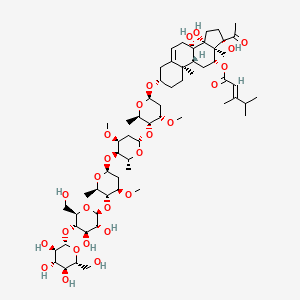
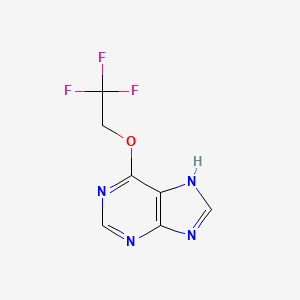

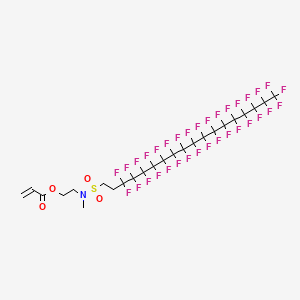
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
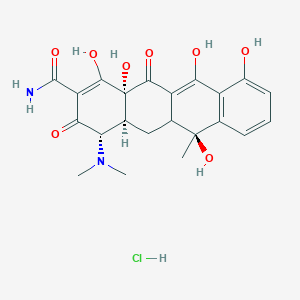
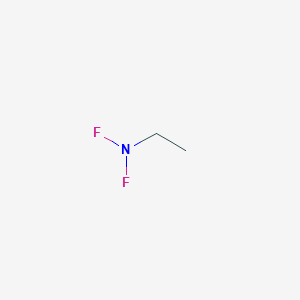
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
